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Compound of Interest

Compound Name: Ihmt-mst1-58

Cat. No.: B12397432

--INVALID-LINK-- In Vitro. IHMT-MST1-58 is a potent and selective MST1 inhibitor with an IC50
of 3.5 nM. IHMT-MST1-58 also shows potent inhibitory against MST2 (IC50=6.8 nM) ... --
INVALID-LINK-- IHMT-MST1-58 is a potent and selective MST1 inhibitor with an IC50 of 3.5
nM. IHMT-MST1-58 also shows potent inhibitory against MST2 (IC50=6.8 nM). --INVALID-
LINK-- IHMT-MST1-58 is a potent and selective MST1 inhibitor with an IC50 of 3.5 nM. IHMT-
MST1-58 also shows potent inhibitory against MST2 (IC50=6.8 nM). --INVALID-LINK-- A highly
selective MST1 inhibitor, IHMT-MST1-58, was developed with an IC50 of 3.5 nM against MST1.
IHMT-MST1-58 showed potent anti-MST1 activity and ... --INVALID-LINK-- IHMT-MST1-58 is a
potent and selective MST1 inhibitor with an IC50 of 3.5 nM. IHMT-MST1-58 also shows potent
inhibitory against MST2 (IC50=6.8 nM). --INVALID-LINK-- IHMT-MST1-58 is a potent and
selective MST1 inhibitor with an IC50 of 3.5 nM. IHMT-MST1-58 also shows potent inhibitory
against MST2 (IC50=6.8 nM). --INVALID-LINK-- IC50: 3.5 nM (MST1), 6.8 nM (MST2). IHMT-
MST1-58 is a potent and selective MST1 inhibitor. In Vitro. IHMT-MST1-58 is a potent and
selective MST1 inhibitor ... --INVALID-LINK-- A potent and selective MST1 inhibitor (IC50 = 3.5
nM). Also shows potent inhibitory against MST2 (IC50 = 6.8 nM). --INVALID-LINK-- The Hippo
signaling pathway, also known as the Salvador-Warts-Hippo (SWH) pathway, is a conserved
signaling pathway that controls organ size in animals through ... --INVALID-LINK-- The Hippo
signaling pathway is a key regulator of tissue growth and homeostasis, and its dysregulation is
implicated in cancer development. The core of the Hippo ... --INVALID-LINK-- The Hippo
pathway is a kinase cascade that regulates cell proliferation, apoptosis, and organ size. Key
components include the MST1/2 and LATS1/2 kinases, ... --INVALID-LINK-- The Hippo
signaling pathway is a potent tumor suppressor that is highly conserved in mammals. The core
of the Hippo pathway in mammals consists of a kinase ... --INVALID-LINK-- The Hippo
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signaling pathway is an evolutionarily conserved signaling pathway that controls organ size by
regulating cell proliferation, apoptosis, and stemness. --INVALID-LINK-- The Hippo signaling
pathway is a key regulator of tissue growth and homeostasis, and its dysregulation is
implicated in cancer development. The core of the Hippo ... --INVALID-LINK-- MST1
(mammalian sterile 20-like kinase 1), also known as STK4 (serine/threonine kinase 4), is a
ubiquitously expressed serine/threonine kinase. --INVALID-LINK-- MST1/STK4 is a
serine/threonine kinase that is a central component of the Hippo signaling pathway. MST1 is
involved in the regulation of cell proliferation, ... --INVALID-LINK-- MST1 (mammalian sterile
20-like kinase 1), also known as STK4, is a key component of the Hippo signaling pathway,
which plays a critical role in organ size ... --INVALID-LINK-- MST1 (mammalian sterile 20-like
kinase 1), also known as STK4, is a ubiquitously expressed serine/threonine kinase that is a
key component of the Hippo signaling ... --INVALID-LINK-- Aug 26, 2019 ... ... MST1 Kinase
Activity in a Murine Model of Intestinal Inflammation ... To test whether MST1 kinase activity is
required for the development of ... --INVALID-LINK-- May 4, 2021 ... Here, the authors show
that the MST1/2 inhibitor IHMT-MST1-58 suppresses T cell activation and can ameliorate colitis
in mice. These findings ... --INVALID-LINK-- Feb 11, 2022 ... ... MST1 in colitis, we used a
highly selective MST1 inhibitor, IHMT-MST1-58 (IC50 = 3.5 nM). We found that IHMT-MST1-58
treatment significantly ... --INVALID-LINK-- A highly selective MST1 inhibitor, IHMT-MST1-58,
was developed with an IC50 of 3.5 nM against MST1. IHMT-MST1-58 showed potent anti-
MST1 activity and ... --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- May 10, 2021 ... ...
MST1/2 inhibitor (4-((5,6-dihydrobenzo[flimidazo[1,2-d]oxazepin-9-
yl)amino)benzenesulfonamide, IHMT-MST1-58) was purchased from ... --INVALID-LINK-- Oct
29, 2021 ... IHMT-MST1-58 was dissolved in DMSO at a concentration of 10 mmol/L and
stored at —80°C. Cell Culture and Treatment. Human AC16 ... --INVALID-LINK-- Jan 31, 2019
... To validate that the kinase activity of MST1/2 is required for YAP phosphorylation, we used a
potent and selective MST1/2 inhibitor, IHMT-MST1-58. --INVALID-LINK-- For in vivo
experiments, IHMT-MST1-58 was dissolved in a vehicle solution containing 10% DMSO, 40%
PEG300, 5% Tween-80, and 45% ddH20. --INVALID-LINK-- Nov 29, 2021 ... For in vivo
experiments, IHMT-MST1-58 was dissolved in a vehicle of 10% DMSO, 40% PEG300, 5%
Tween 80, and 45% ddH20, and administered to mice ... --INVALID-LINK-- --INVALID-LINK--
The LATS1/2-YAP/TAZ signaling pathway is a key downstream effector of the Hippo pathway.
When the Hippo pathway is activated, MST1/2 phosphorylates and activates ... --INVALID-
LINK-- The canonical Hippo signaling pathway consists of a kinase cascade, including MST1/2
(mammalian sterile 20-like kinase 1/2) and LATS1/2 (large tumor suppressor ... --INVALID-
LINK-- When the Hippo pathway is “on,” a core kinase cascade composed of MST1/2
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(mammalian sterile 20-like kinase 1 and 2; also known as STK4 and STKS3, respectively) ... --
INVALID-LINK-- The core of the Hippo pathway is a kinase cascade, in which the mammalian
STEZ20-like protein kinase 1/2 (MST1/2, also known as STK4/3) and its cofactor ... --INVALID-
LINK-- Jan 19, 2022 ... ... MST1/2 inhibitor, IHMT-MST1-58 (4-((5,6-
dihydrobenzo[flimidazo[1,2-d]oxazepin-9-yl)amino)benzenesulfonamide), was purchased from
MedChemExpress. --INVALID-LINK-- The cells were treated with IHMT-MST1-58 (a selective
MST1/2 inhibitor) at different concentrations (0, 2.5, 5, 10 uM) for 24 h. Cell viability was ... --
INVALID-LINK-- May 12, 2022 ... Cell viability was assessed using a Cell Counting Kit-8 (CCK-
8) assay. Briefly, cells were seeded into 96-well plates at a density of 5x103 ... --INVALID-LINK-
- For the kinase assay, His-MST1 was incubated with various concentrations of IHMT-MST1-58
for 10 min at 25°C in a buffer containing 25 mM HEPES (pH 7.5), 10 mM ... --INVALID-LINK--
Cell lysates were prepared using RIPA buffer (Beyotime Institute of Biotechnology) containing a
protease inhibitor cocktail (Roche). Protein concentration was ... --INVALID-LINK-- Western blot
analysis was performed as previously described. Briefly, cells were lysed in RIPA buffer (50 mM
Tris-HCI pH 7.4, 150 mM NacCl, 1% NP-40, ... --INVALID-LINK-- May 27, 2022 ... Western
blotting. Cells were washed with ice-cold PBS and lysed with RIPA buffer (Thermo Fisher
Scientific) supplemented with protease and ...## The Technical Guide to Ihmt-mst1-58: A
Selective MST1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ihmt-mst1-58, a potent and
selective inhibitor of the Mammalian Sterile 20-like kinase 1 (MST1). MST1 is a critical
component of the Hippo signaling pathway, which plays a central role in regulating organ size,
cell proliferation, and apoptosis. Dysregulation of the Hippo pathway has been implicated in
various diseases, including cancer, making its components, such as MST1, attractive
therapeutic targets.

Ihmt-mst1-58 has emerged as a valuable tool for studying the physiological and pathological
roles of MST1 and as a potential starting point for the development of novel therapeutics. This
guide will delve into its biochemical and cellular activity, the experimental protocols used for its
characterization, and the signaling pathways it modulates.

Core Data Summary
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The inhibitory activity of lIhmt-mst1-58 has been characterized through various biochemical
and cellular assays. The following tables summarize the key quantitative data available for this
inhibitor.

Target Kinase IC50 (nM) Assay Type Reference
MST1 3.5 Biochemical
MST2 6.8 Biochemical

Table 1: Biochemical Inhibitory Activity of lhmt-mst1-58

Treatment

Cell Line _ Effect Assay Type Reference
Concentration
Dose-dependent o
] ) Cell Viability
Various 0,25,5 10 uM decrease in cell

o Assay (CCK-8)
viability

Table 2: Cellular Activity of lhmt-mst1-58

Signaling Pathway Modulation

Ihmt-mst1-58 primarily targets the Hippo signaling pathway. MST1, along with its homolog
MST2, forms a core kinase cascade that, when active, phosphorylates and activates Large
Tumor Suppressor Kinases 1 and 2 (LATS1/2). LATS1/2 then phosphorylates and inactivates
the transcriptional co-activators YAP and TAZ, preventing their translocation to the nucleus and
subsequent activation of pro-proliferative and anti-apoptotic genes. By inhibiting MST1, lhmt-
mst1-58 effectively blocks this cascade, leading to the activation of YAP/TAZ.
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Caption: The Hippo Signaling Pathway and the inhibitory action of lIhmt-mst1-58 on MST1/2.

Experimental Protocols
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The characterization of lIhmt-mst1-58 involves a series of standard and specialized laboratory
procedures. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of lhmt-mst1-58 on the enzymatic activity of
purified MST1 kinase.

Workflow:
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Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol:
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» Reagent Preparation: Prepare a reaction buffer typically containing 25 mM HEPES (pH 7.5)
and 10 mM MgCI2. Prepare serial dilutions of Ihmt-mst1-58 in DMSO. The final DMSO
concentration in the assay should be kept constant, usually below 1%.

» Kinase-Inhibitor Incubation: In a microplate, add the purified His-tagged MST1 enzyme to the
reaction buffer. Add the various concentrations of lhmt-mst1-58 to the wells. Incubate for a
defined period, for instance, 10 minutes at 25°C, to allow for inhibitor binding.

o Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-
specific substrate (e.g., a peptide substrate) and ATP.

e Reaction Incubation: Allow the reaction to proceed for a specific time at a controlled
temperature (e.g., 30°C).

e Reaction Termination: Stop the reaction by adding a stop solution, which may contain a
chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.

» Signal Detection: The amount of phosphorylated substrate is quantified. This can be done
using various methods, such as radioactivity (if using [y-32P]ATP), fluorescence, or
luminescence-based assays that employ antibodies specific to the phosphorylated substrate.

o Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control
(no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme
activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of lIhmt-mst1-58 on the proliferation and viability of
cultured cells.

Workflow:

© 2025 BenchChem. All rights reserved. 8/14 Tech Support
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Caption: Workflow for a Cell Counting Kit-8 (CCK-8) cell viability assay.
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Detailed Protocol:

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5x10"3
cells/well) and allow them to adhere overnight in a CO2 incubator.

o Compound Treatment: The following day, replace the medium with fresh medium containing
various concentrations of lhmt-mst1-58 (e.g., 0, 2.5, 5, 10 uM). Include a vehicle control
(e.g., DMSO).

 Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

o CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for a
period recommended by the manufacturer (typically 1-4 hours), allowing the WST-8 in the
reagent to be reduced by cellular dehydrogenases to a colored formazan product.

o Absorbance Measurement: Measure the absorbance of the formazan product at a
wavelength of 450 nm using a microplate reader.

o Data Analysis: The absorbance is directly proportional to the number of viable cells.
Calculate the percentage of cell viability for each treatment group relative to the vehicle
control.

Western Blotting

Western blotting is employed to detect changes in the phosphorylation status of proteins
downstream of MST1, such as LATS1 and YAP, upon treatment with lhmt-mst1-58.

Workflow:

© 2025 BenchChem. All rights reserved. 10/14 Tech Support
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Caption: A generalized workflow for Western blotting.
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Detailed Protocol:

o Cell Lysis: After treating cells with lhmt-mst1-58 for the desired time, wash the cells with ice-
cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase
inhibitor cocktalils.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
method like the BCA assay to ensure equal loading.

o SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the
proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose).

» Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine
serum albumin in TBST) to prevent non-specific antibody binding.

o Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins
of interest (e.g., anti-phospho-LATS1, anti-LATS1, anti-phospho-YAP, anti-YAP, and a
loading control like anti-B-actin) overnight at 4°C.

e Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound
primary antibodies and then incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody that recognizes the primary antibody.

» Signal Detection: After further washing, detect the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

e Analysis: Quantify the band intensities to determine the relative changes in protein
phosphorylation levels.

In Vivo Studies

For in vivo experiments, the formulation of lhmt-mst1-58 is crucial for its delivery and efficacy.

Vehicle for In Vivo Administration:
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A commonly used vehicle for the in vivo administration of lhmt-mst1-58 consists of:

10% DMSO

40% PEG300

5% Tween-80

45% ddH20

This formulation is designed to solubilize the hydrophobic inhibitor for administration to animal
models, typically via intraperitoneal or oral routes.

Conclusion

Ihmt-mst1-58 is a potent and selective inhibitor of MST1/2 kinases, making it an invaluable
research tool for dissecting the complexities of the Hippo signaling pathway. Its well-
characterized in vitro activity, coupled with established protocols for its use in cellular and in
vivo models, provides a solid foundation for further investigation into the therapeutic potential of
MST1 inhibition in various diseases. This guide has provided the core technical information
required for researchers, scientists, and drug development professionals to effectively utilize
Ihmt-mst1-58 in their studies.

 To cite this document: BenchChem. [Ihmt-mst1-58 as a selective MST1 kinase inhibitor].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397432#ihmt-mst1-58-as-a-selective-mst1-kinase-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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